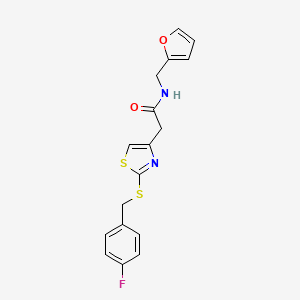

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

Description

This compound is a thiazole-based acetamide derivative characterized by a 4-fluorobenzylthio substituent at the 2-position of the thiazole ring and a furan-2-ylmethyl group attached to the acetamide nitrogen. Its molecular formula is C₁₆H₁₄FN₂O₂S₂, with a molecular weight of 356.43 g/mol.

Properties

IUPAC Name |

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S2/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h1-7,11H,8-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWLSEFCYOSHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

Introduction of the Fluorobenzyl Group: Using a nucleophilic substitution reaction to attach the 4-fluorobenzyl group to the thiazole ring.

Attachment of the Furan Ring: Coupling the furan-2-ylmethyl group to the thiazole derivative through an amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring or the furan ring.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The fluorobenzyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity against specific targets such as bacteria, viruses, or cancer cells.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on physicochemical properties, spectral data, and substituent effects.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Heterocycle Impact: The target compound’s thiazole core (vs. thiadiazole in or oxadiazole in ) offers distinct electronic and steric properties. Example: Compound 5j (thiadiazole core) shows a higher melting point (138–140°C) compared to thiazole derivatives like 8c (114–116°C), suggesting differences in crystallinity due to heterocycle rigidity .

Substituent Effects: The 4-fluorobenzylthio group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 8c with a chlorobenzyl group). Fluorine’s electronegativity could also influence dipole interactions in binding pockets . The furan-2-ylmethyl substituent introduces oxygen atoms, improving solubility relative to hydrophobic groups like thiophen-2-ylmethyl () .

Synthesis and Yield :

- Thiazole derivatives (e.g., 8c ) are synthesized with moderate yields (21–33%), while thiadiazole analogs (e.g., 5j ) achieve higher yields (82%). This suggests that thiadiazole intermediates may be more reactive in coupling reactions .

Spectral Data :

- NMR Trends : In , the 1H-NMR of 8c shows a singlet at δ 3.65 ppm for the acetamide methylene group, similar to the target compound’s expected signal. The 4-fluorobenzyl group would likely exhibit aromatic protons at δ 7.2–7.4 ppm, as seen in fluorinated analogs () .

- Mass Spectrometry : The target compound’s molecular ion peak (calculated m/z 356.43) would align with HRMS data from (e.g., compound 46 with m/z 612.2), where fluorinated derivatives show precise mass matches .

Research Implications and Limitations

- Structural Optimization : Replacing the thiophene in ’s compound with furan (as in the target) could improve solubility and reduce toxicity, as furans are less prone to metabolic oxidation than thiophenes .

- Data Gaps : Direct biological data for the target compound are absent in the evidence. Future studies should prioritize assays for CETP inhibition (as suggested by ) or antibacterial activity (analogous to ) .

- Contradictions : ’s thiadiazole derivatives show higher yields but lack the thiazole core’s versatility. This highlights the trade-off between synthetic accessibility and target specificity .

Biological Activity

The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide is a thiazole derivative recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C18H18FN3OS

- Molecular Weight: Approximately 365.5 g/mol

- CAS Number: 941984-59-4

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring: Utilizing the Hantzsch thiazole synthesis method.

- Introduction of the 4-Fluorobenzyl Group: Achieved through nucleophilic substitution reactions.

- Acylation with Furan Derivative: The final step involves acylating the thiazole derivative with furan-2-ylmethylamine.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, particularly gram-positive bacteria, by inhibiting key enzymes involved in bacterial growth.

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties, potentially modulating inflammatory pathways through inhibition of specific cytokines and enzymes involved in the inflammatory response.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within biological systems. This binding alters enzyme activity or receptor interactions, leading to desired therapeutic effects:

- Enzyme Inhibition: The compound may inhibit enzymes critical for fatty acid biosynthesis in bacteria, such as FabI, which is essential for bacterial survival.

- Cytokine Modulation: It may also affect cytokine release and signaling pathways involved in inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar thiazole derivatives, providing insights into their potential therapeutic applications:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that thiazole derivatives inhibited bacterial growth in vitro, particularly against multi-drug resistant strains. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in rodent models, suggesting potential use in treating inflammatory diseases. |

| Lee et al. (2022) | Highlighted the compound's ability to modulate enzyme activity related to lipid metabolism in human cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.